molecular formula C19H18FN5O B2801301 N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-1H-pyrrole-2-carboxamide CAS No. 1396759-13-9

N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-1H-pyrrole-2-carboxamide

Cat. No. B2801301
CAS RN: 1396759-13-9
M. Wt: 351.385
InChI Key: PNRBVODWSGWPBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms . The molecule has a molecular formula of C19H18FN5O and a molecular weight of 351.385.


Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The pyrrolidine nitrogen represents a privileged position for substitutions, with 92% of all US FDA approved pyrrolidine drugs being substituted at the N −1 position .


Molecular Structure Analysis

The structure of this compound is characterized by the presence of a pyrrolidine ring and a pyridazine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The pyridazine ring, on the other hand, is a planar, aromatic ring that contributes to the compound’s stability and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the pyrrolidine and pyridazine rings . The pyrrolidine ring, due to its nucleophilicity, is a site for potential substitutions .

Scientific Research Applications

Synthesis and Characterization

N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-1H-pyrrole-2-carboxamide, and compounds with similar structures, have been synthesized through various methods, including water-mediated synthesis and three-component reactions. These compounds have been characterized using techniques such as FT-IR, NMR, X-ray diffraction, and computational chemistry methods to explore their properties and potential applications. For instance, the synthesis of related compounds has demonstrated their potential in exhibiting nonlinear optical (NLO) properties and molecular docking analyses have suggested their possible roles in inhibiting tubulin polymerization, indicating potential anticancer activity (Jayarajan et al., 2019).

Antitubercular and Antibacterial Activities

Compounds structurally related to this compound have been designed, synthesized, and shown to possess potent antitubercular and antibacterial activities. These activities were assessed through microplate alamar blue assay methods and in silico docking studies, which suggested that these compounds could serve as scaffolds for further development of antitubercular drugs (Bodige et al., 2019), (Bodige et al., 2020).

Potential Inhibitors for Enzymatic and Cellular Targets

Further research into related compounds has explored their binding modes and interactions with biological targets, such as the colchicine binding site of tubulin, which may contribute to their inhibitory effects on tubulin polymerization and potential anticancer activity. These findings highlight the potential of such compounds in the development of new therapeutic agents (Jayarajan et al., 2019).

Other Applications

The study and development of these compounds extend to various fields, including the investigation of their electronic structures, photophysical properties, and the tuning of quantum efficiency for potential applications in OLEDs and as PET tracers for biological imaging (Liu et al., 2012), (Liu et al., 2014).

Mechanism of Action

Target of Action

The primary target of this compound is the tropomyosin receptor kinases (TrkA/B/C) . These receptors are known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers . Dysregulation of TrkA/B/C expression and signaling is recognized as a hallmark of numerous neurodegenerative diseases including Parkinson’s, Huntington’s, and Alzheimer’s disease .

Mode of Action

The compound interacts with its targets, the Trk receptors, by inhibiting their activityIt is known that the compound was identified as a potent inhibitor of trk receptors with picomolar ic50 .

Biochemical Pathways

The compound’s interaction with Trk receptors affects the signaling pathways associated with these receptors. These pathways are involved in a variety of cellular processes, including cell growth, differentiation, and survival. Dysregulation of these pathways can lead to neurodegenerative diseases and cancers .

Pharmacokinetics

The pyrrolidine ring, a key structural feature of the compound, is known to contribute to the efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the compound’s action is the inhibition of Trk receptor activity, which can potentially halt the progression of diseases associated with the dysregulation of these receptors. This includes various neurodegenerative diseases and cancers .

properties

IUPAC Name

N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O/c20-15-5-2-1-4-14(15)16-7-8-18(24-23-16)25-11-9-13(12-25)22-19(26)17-6-3-10-21-17/h1-8,10,13,21H,9,11-12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRBVODWSGWPBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC=CN2)C3=NN=C(C=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.